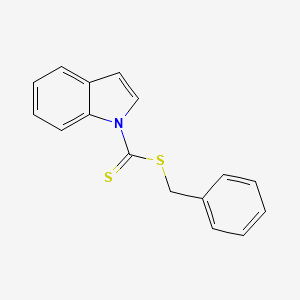![molecular formula C11H20N4O2 B12540563 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate CAS No. 651731-86-1](/img/structure/B12540563.png)
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two imidazole rings, each substituted with methyl groups, and a dihydrate form, indicating the presence of two water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines in the presence of oxidants like tert-butylhydroperoxide . The reaction conditions are often mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. Catalysts like erbium triflate are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like tert-butylhydroperoxide and catalysts like erbium triflate . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of imidazole derivatives can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted imidazoles .
Scientific Research Applications
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate is unique due to its specific substitution pattern and dihydrate form. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
651731-86-1 |
|---|---|
Molecular Formula |
C11H20N4O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate |
InChI |
InChI=1S/C11H16N4.2H2O/c1-6-10(14-8(3)12-6)5-11-7(2)13-9(4)15-11;;/h5H2,1-4H3,(H,12,14)(H,13,15);2*1H2 |
InChI Key |
OBUJEQICFZNOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)CC2=C(NC(=N2)C)C.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


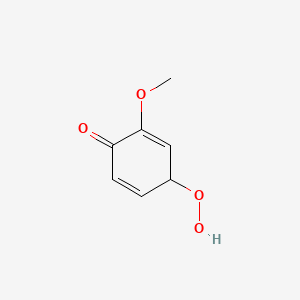
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
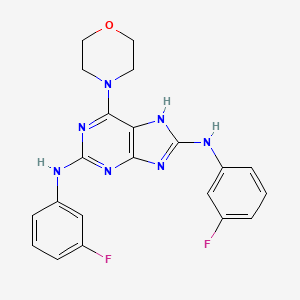
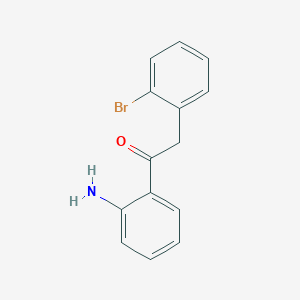


![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)


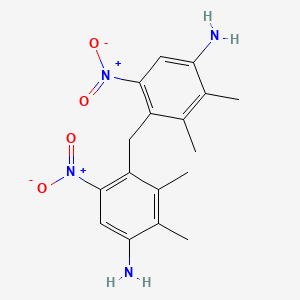
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
